molecular formula C30H18O4 B10838928 [6,3''']Biflavone

[6,3''']Biflavone

Cat. No.: B10838928
M. Wt: 442.5 g/mol
InChI Key: ATBFVHXRFRVXOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[6,3''']Biflavone is a specialized biflavonoid standard designed for pharmaceutical, phytochemical, and biological research. Please note that the specific "[6,3''']" linkage for this biflavone is not detailed in the current scientific literature, which more commonly describes other linkage types such as 3'-8″ for compounds like amentoflavone . Biflavonoids are a class of flavonoid dimers known for their diverse and significant pharmacological activities. Researchers can utilize this compound to investigate the broad spectrum of bioactivities associated with biflavonoids, which include potent anti-inflammatory, antioxidant, anticancer, and antimicrobial effects . These compounds are of high interest in drug discovery, particularly for their potential to modulate key cellular signaling pathways, such as NF-κB, ERK, and PI3K/Akt . Furthermore, certain biflavonoids have shown promising activity against viral targets, including the main protease (Mpro) of SARS-CoV-2 . This reagent serves as a critical tool for elucidating structure-activity relationships, studying plant chemistry, and screening for new therapeutic agents. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H18O4

Molecular Weight

442.5 g/mol

IUPAC Name

6-[3-(4-oxochromen-2-yl)phenyl]-2-phenylchromen-4-one

InChI

InChI=1S/C30H18O4/c31-25-17-30(33-27-12-5-4-11-23(25)27)22-10-6-9-20(15-22)21-13-14-28-24(16-21)26(32)18-29(34-28)19-7-2-1-3-8-19/h1-18H

InChI Key

ATBFVHXRFRVXOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)C4=CC(=CC=C4)C5=CC(=O)C6=CC=CC=C6O5

Origin of Product

United States

Occurrence and Isolation Methodologies of 6,3 Biflavone

Identification of Natural Sources and Biogeographical Distribution

Biflavonoids are not ubiquitous in the plant kingdom; their presence is often characteristic of specific plant families and genera. researchgate.net They are found in gymnosperms, ferns, and angiosperms. nih.gov Families such as Clusiaceae (Guttiferae), Selaginellaceae, Cupressaceae, Podocarpaceae, and Anacardiaceae are particularly well-known for producing a rich diversity of these compounds. researchgate.netscielo.br

The biogeographical distribution of plants producing biflavonoids is vast, ranging from tropical and subtropical regions, which host many species of Garcinia (Clusiaceae) and Anacardium (Anacardiaceae), to temperate zones where members of the Cupressaceae family, like Juniperus and Chamaecyparis, are found. researchgate.netwikipedia.orgwikipedia.org For instance, Ginkgo biloba, a unique species with no close living relatives, is native to China and is a well-documented source of various biflavonoids. wikipedia.orgnih.gov Similarly, species of Selaginella are found worldwide, contributing significantly to the known library of natural biflavonoids. wikipedia.org

While the specific isolation of [6,3''']Biflavone is not widely reported, phytochemical screening of the families listed below would be the primary strategy for its discovery.

Table 1: Prominent Plant Families and Genera Known for Biflavonoid Production

Plant Family Genus Examples Geographical Distribution Highlights
Clusiaceae Garcinia, Calophyllum Predominantly tropical regions of Asia, Africa, and the Americas
Cupressaceae Cupressus, Juniperus, Chamaecyparis Widespread in temperate regions of the Northern Hemisphere
Selaginellaceae Selaginella Global distribution, with high diversity in tropical areas
Podocarpaceae Podocarpus Mainly in the Southern Hemisphere
Anacardiaceae Anacardium, Rhus Tropical, subtropical, and temperate regions worldwide
Ginkgoaceae Ginkgo Native to China, now cultivated worldwide

Advanced Chromatographic and Extraction Techniques for Isolation from Biological Matrices

The isolation of a specific biflavonoid like this compound from a plant source is a multi-step process that begins with extraction, followed by sophisticated purification techniques.

Initial Extraction: The process typically starts with the air-drying or freeze-drying of plant material (e.g., leaves, bark, roots) to preserve the phytochemicals. The dried material is then ground into a fine powder and extracted using various solvents. Common solvents for flavonoids include methanol, ethanol, acetone, or aqueous mixtures of these, which are chosen based on the polarity of the target compounds. scielo.br Techniques can range from simple maceration to more advanced methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can improve efficiency and reduce extraction time.

Chromatographic Purification: Following initial extraction, the crude extract, which is a complex mixture of numerous compounds, undergoes several stages of chromatographic separation to isolate the target biflavonoid.

Column Chromatography (CC): This is a fundamental technique used for the initial fractionation of the crude extract. Stationary phases like silica gel are commonly used. For biflavonoids, Sephadex LH-20 is particularly effective for separating polyphenolic compounds. preprints.orgmdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is indispensable for the fine purification of biflavonoids. Reversed-phase columns (e.g., C18) are most commonly used, allowing for the separation of compounds based on their hydrophobicity. nih.govunifi.it Preparative HPLC is employed to isolate pure compounds in sufficient quantities for structural analysis.

High-Speed Counter-Current Chromatography (HSCCC): This is a support-free liquid-liquid partition chromatography technique that avoids irreversible adsorption of the sample onto a solid support. mdpi.com It has been successfully applied to the preparative isolation of various biflavonoids, proving to be an efficient and scalable method. mdpi.comresearchgate.net

Centrifugal Partition Chromatography (CPC): Similar to HSCCC, CPC is a liquid-liquid chromatography technique that has been effectively used for the purification of biflavonoids like agathisflavone, offering an efficient alternative to traditional methods. preprints.org

Table 2: Key Techniques for the Extraction and Isolation of Biflavonoids

Technique Principle Application in Biflavonoid Isolation
Solvent Extraction Differential solubility of compounds in a chosen solvent. Initial recovery of biflavonoids from raw plant material.
Column Chromatography (CC) Separation based on differential adsorption of compounds to a solid stationary phase. Initial fractionation of crude extracts (e.g., using Silica gel or Sephadex LH-20). preprints.orgmdpi.com
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase under high pressure. Final purification of individual biflavonoids; analytical quantification. nih.gov
High-Speed Counter-Current Chromatography (HSCCC) Support-free liquid-liquid partitioning. Preparative isolation of pure biflavonoids, avoiding sample loss on solid supports. mdpi.com

Methodologies for Purity Assessment and Initial Characterization of Natural Isolates

Once a compound is isolated, its purity must be assessed, and its chemical structure must be unequivocally determined.

Purity Assessment: The purity of an isolated biflavonoid is typically determined using analytical HPLC coupled with a Diode-Array Detector (HPLC-DAD). mdpi.com A pure sample should ideally present as a single, sharp, and symmetrical peak in the chromatogram. The DAD provides UV spectra for the peak, which can be compared to known biflavonoid chromophores (typically showing strong absorption around 330-360 nm) for initial confirmation. nih.govpreprints.org Purity is often reported as a percentage based on the peak area of the compound relative to the total area of all peaks in the chromatogram. mdpi.com

Structural Characterization: The definitive identification of a biflavonoid's structure, including the specific linkage like [6,3'''], relies on a combination of spectroscopic techniques.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS) provides the precise molecular weight of the compound, allowing for the determination of its elemental formula. researchgate.net Tandem MS (MS/MS or MSn) experiments are crucial for structural analysis. mdpi.comnih.gov The fragmentation patterns of biflavonoids in the mass spectrometer can reveal the nature of the flavonoid subunits and, in some cases, provide clues about the linkage position. mdpi.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the complete structural elucidation of novel compounds. nih.govsemanticscholar.org

1H-NMR: Provides information on the number and types of protons (hydrogen atoms) and their connectivity.

13C-NMR: Shows the number and types of carbon atoms in the molecule. semanticscholar.org

2D-NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the complete structure. Heteronuclear Multiple Bond Correlation (HMBC) is particularly vital for identifying the C-C or C-O-C linkage between the two flavonoid units by showing long-range correlations between protons and carbons. researchgate.netresearchgate.net

By combining these analytical methods, researchers can confirm the purity of an isolated biflavonoid and precisely determine its complex three-dimensional structure.

Table 3: Methods for Purity Assessment and Structural Elucidation of Biflavonoids

Method Purpose Information Obtained
HPLC-DAD Purity Assessment & Preliminary ID A single peak indicates purity; UV spectrum provides preliminary classification. nih.govmdpi.com
Mass Spectrometry (MS/HR-MS) Molecular Formula Determination Provides exact mass and elemental composition. researchgate.net
Tandem MS (MS/MS) Structural Fragmentation Analysis Reveals patterns that help identify the flavonoid subunits and linkage type. mdpi.com
1H and 13C NMR Core Structure Analysis Identifies all proton and carbon signals in the molecule. nih.govsemanticscholar.org
2D-NMR (HMBC, HSQC) Definitive Structural Elucidation Establishes connectivity between atoms, confirming the precise linkage point between flavonoid units. researchgate.net

Synthetic Methodologies and Chemical Derivatization of 6,3 Biflavone

Total Synthesis Strategies for the [6,3''']Biflavone Core Structure

The total synthesis of biflavonoids generally follows convergent or stepwise approaches, often involving the construction of individual flavonoid monomers followed by their dimerization. A common strategy involves preparing functionalized flavonoid precursors that can then be coupled. For instance, a typical pathway might begin with the synthesis of chalcone (B49325) intermediates, which are subsequently cyclized and dehydrogenated to form flavone (B191248) monomers usd.ac.idresearchgate.net. These monomers, appropriately functionalized at specific positions (e.g., with halogens or boronates), are then subjected to coupling reactions to form the biflavonoid core. While specific total synthesis routes for the [6,3'''] isomer are not extensively detailed in readily available literature, general strategies for C-C linked biflavonoids provide a framework. These often involve building the two flavonoid halves and then joining them via a carbon-carbon bond at the desired positions.

Regioselective C-C Coupling Approaches in Biflavone Synthesis, particularly relevant to this compound

Achieving a specific linkage, such as the [6,3''] bond in this compound, relies heavily on regioselective C-C coupling methodologies. Transition metal-catalyzed cross-coupling reactions, particularly palladium-catalyzed reactions like the Suzuki-Miyaura coupling, are instrumental in forming aryl-aryl bonds, which are crucial for C-C linked biflavonoids researchgate.netmdpi.comnih.gov. To achieve a [6,3''] linkage, one flavonoid monomer would need to be functionalized at the C6 position (e.g., with a halogen or boronic acid derivative), and the other monomer at the C3' position.

Suzuki-Miyaura Coupling: This reaction is widely employed for coupling aryl halides or triflates with organoboron compounds (boronic acids or esters) in the presence of a palladium catalyst and a base researchgate.netnih.gov. By preparing a C6-halogenated flavone and a C3'-boronylated flavone (or vice-versa), the [6,3''] linkage can be formed. The regioselectivity is dictated by the pre-functionalization of the monomers.

Stille Coupling: Similar to Suzuki coupling, the Stille reaction couples organotin compounds with organic halides or triflates, catalyzed by palladium mdpi.com. This offers another avenue for forming C-C bonds between flavonoid units at specific positions.

Ullmann Coupling: While traditionally used for C-O-C linkages, Ullmann-type reactions involving copper or palladium catalysis can also form C-C bonds between aryl systems researchgate.netusd.ac.idresearchgate.net. Achieving regioselectivity in Ullmann couplings often depends on the specific substrates and reaction conditions.

The challenge in synthesizing this compound lies in the selective functionalization of the C6 position of one flavonoid precursor and the C3' position of another, followed by efficient coupling. Literature often details linkages such as 6-6'' or 3'-8'', highlighting the need for precise synthetic control to access less common isomers like the [6,3''] linkage researchgate.netmdpi.com.

Development of this compound Analogues and Derivatives via Semi-synthesis or De Novo Synthesis

The synthesis of biflavonoid analogues and derivatives can be achieved through various strategies, either by modifying existing biflavonoid structures (semi-synthesis) or by constructing them from modified flavonoid monomers (de novo synthesis).

De Novo Synthesis of Modified Monomers: This approach involves synthesizing flavonoid monomers with specific substituents (e.g., hydroxyl, methoxy (B1213986), halogen groups) at desired positions before coupling them. By varying the substituents on the flavonoid units, a library of this compound analogues with altered electronic and steric properties can be generated. For example, the synthesis of acetophenone (B1666503) and chalcone precursors can be modified to introduce different functional groups, which are then carried through the synthesis of the biflavone nih.govacs.org.

Semi-synthesis: Once a core biflavonoid structure is synthesized, further modifications can be performed. This might include deprotection of hydroxyl groups, methylation, or other functional group interconversions. For instance, cleavage of methoxy groups using reagents like BCl₃ has been demonstrated as a method for further functionalization of biflavonoids nih.gov.

Mechanistic Investigations into Synthetic Pathways of this compound

Understanding the mechanisms of key coupling and cyclization reactions is crucial for optimizing synthetic routes and improving yields and regioselectivity. For palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the catalytic cycle typically involves oxidative addition of the palladium catalyst to the aryl halide, transmetalation with the organoboron species, and reductive elimination to form the new C-C bond and regenerate the catalyst nih.govnih.gov.

Mechanistic studies often focus on identifying rate-determining steps, understanding the role of ligands and bases, and elucidating pathways that lead to undesired side products or poor regioselectivity. For instance, studies on similar cross-coupling reactions have investigated the influence of solvent, temperature, and catalyst loading to optimize reaction efficiency nih.gov. While specific mechanistic studies on the [6,3''] linkage formation may be limited, the general mechanistic principles governing palladium-catalyzed biaryl couplings are directly applicable. Investigations into the regioselectivity of coupling reactions, such as those involving different positions on the flavonoid rings, are essential for targeting specific isomers like this compound nih.govrsc.orgnih.gov.

Table 1: Common C-C Coupling Methods in Biflavonoid Synthesis

Coupling MethodCatalyst System (Typical)Linkage Types Achieved (General)Key PrecursorsRelevance to [6,3'''] Biflavone
Suzuki-Miyaura CouplingPd(0) or Pd(II) catalyst, Base (e.g., K₂CO₃, NaOH)C-C (aryl-aryl)Aryl/heteroaryl halides/triflates, Boronic acids/estersHigh (for specific C-C bond formation)
Stille CouplingPd catalyst, Organotin reagentsC-C (aryl-aryl)Aryl/heteroaryl halides/triflates, OrganostannanesModerate (alternative C-C formation)
Ullmann CouplingCopper or Palladium catalystC-C, C-O-CAryl halides, PhenolsModerate (can form C-C bonds)

Note: The specific regioselectivity (e.g., 6,3'') is achieved through precise functionalization of the flavonoid monomers before coupling.

Table 2: General Total Synthesis Strategies for Biflavonoids

StrategyKey StepsMonomer Coupling Type
Stepwise Construction & Coupling 1. Synthesis of flavonoid monomers with appropriate functional groups (e.g., halogen, boronate).2. Palladium-catalyzed cross-coupling (e.g., Suzuki) to form the C-C bond.C-C bond formation via cross-coupling between functionalized monomers.
Convergent Synthesis 1. Synthesis of two distinct functionalized flavonoid precursors.2. Direct coupling of these precursors to form the biflavonoid.C-C bond formation via cross-coupling.
Oxidative Coupling 1. Synthesis of flavonoid monomers.2. Oxidative dimerization, often metal-catalyzed.C-C bond formation through oxidative processes.
Ullmann Condensation/Coupling 1. Synthesis of halogenated flavonoid precursors.2. Coupling using copper or palladium catalysts.C-C or C-O-C bond formation.

Molecular Mechanisms of Action and Pharmacological Modulations by 6,3 Biflavone

Identification and Validation of Primary Molecular Targets

There is no readily available scientific literature that identifies or validates primary molecular targets for [6,3''']Biflavone.

Focus on Cytosolic Phospholipase A2 (GIVA cPLA2) as a Key Target

No studies were found that specifically investigate or establish Cytosolic Phospholipase A2 (GIVA cPLA2) as a molecular target for this compound. While cPLA2 is a known target for other anti-inflammatory compounds, a direct link to this specific biflavone has not been documented in the reviewed literature.

Exploration of Other Potential Protein and Enzyme Interactions

The scientific literature lacks studies exploring the interactions of this compound with other proteins or enzymes. Research on related biflavonoids has identified various targets, but this information cannot be attributed to this compound without direct experimental evidence.

Biochemical Characterization of this compound-Target Interactions

Without identified targets, there is consequently no biochemical characterization of the interactions of this compound.

Enzyme Kinetics and Inhibitory Mechanisms (e.g., for cPLA2)

No data on the enzyme kinetics or inhibitory mechanisms of this compound, including its effects on cPLA2, is available. Information such as IC50 values, inhibition constants (Ki), or the type of inhibition (e.g., competitive, non-competitive) has not been reported for this compound.

Quantitative Binding Affinity and Specificity Studies

Quantitative studies to determine the binding affinity (e.g., dissociation constant, Kd) and specificity of this compound to any molecular target are absent from the current body of scientific literature.

Modulation of Key Cellular Pathways

There is no published research detailing the modulation of key cellular signaling pathways (such as PI3K/Akt, MAPK, or NF-κB) by this compound.

Impact on Arachonic Acid Metabolism Pathway

The arachidonic acid (AA) metabolism pathway is a critical signaling cascade responsible for the generation of a diverse group of bioactive lipid mediators, collectively known as eicosanoids. mdpi.com When cells experience stress, arachidonic acid is liberated from membrane phospholipids (B1166683) by phospholipase A2 (PLA2). mdpi.comnih.gov Once freed, AA serves as a substrate for three primary enzymatic pathways: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes. mdpi.comnih.govmdpi.com

The COX pathway produces prostanoids, including prostaglandins (B1171923) and thromboxanes, which are key players in inflammation and vascular function. mdpi.commdpi.com The LOX pathway generates leukotrienes and lipoxins, mediators heavily involved in inflammatory and allergic responses. nih.gov The CYP450 pathway converts AA into epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which play roles in regulating vascular tone and ion transport. mdpi.comnih.gov

Biflavonoids as a class have been noted for their anti-inflammatory properties, which are often linked to the modulation of this pathway. mdpi.comresearchgate.net For instance, some biflavonoids are known to inhibit COX-2 and iNOS expression. mdpi.com Amentoflavone (B1664850), a related biflavonoid, has been shown to suppress the production of prostaglandin (B15479496) E2 (PGE2), a key product of the COX pathway. frontiersin.org However, specific research detailing the direct impact and modulatory effects of this compound on the enzymes and metabolites of the arachidonic acid pathway is not extensively documented in current scientific literature. Predictive analyses suggest that arachidonic acid metabolism is a potential anti-inflammatory mechanism for biflavonoids, warranting further investigation into specific molecules like this compound. mdpi.com

Table 1: Key Enzymes and Products in the Arachidonic Acid Metabolism Pathway

Pathway Key Enzymes Major Products Primary Functions
Cyclooxygenase (COX) COX-1, COX-2 Prostaglandins (e.g., PGE2), Thromboxanes (e.g., TXA2) Inflammation, pain, fever, platelet aggregation
Lipoxygenase (LOX) 5-LOX, 12-LOX, 15-LOX Leukotrienes (e.g., LTB4), Lipoxins Immune responses, inflammation, asthma
Cytochrome P450 (CYP) CYP Epoxygenases, CYP Hydroxylases Epoxyeicosatrienoic acids (EETs), Hydroxyeicosatetraenoic acids (HETEs) Regulation of blood pressure, vascular tone

Influence on Glycerophospholipid Biosynthesis

Glycerophospholipids are the main components of cellular membranes and are fundamental to their structural integrity and function. Their biosynthesis is a complex process primarily occurring at the endoplasmic reticulum. nih.gov The de novo synthesis, often referred to as the Kennedy pathway, begins with glycerol-3-phosphate. nih.gov This precursor is sequentially acylated to form phosphatidic acid (PA), a central intermediate. From PA, the pathway branches. It can be converted to diacylglycerol (DAG), which is a precursor for the synthesis of phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE). Alternatively, PA can be converted to cytidine (B196190) diphosphate-diacylglycerol (CDP-DAG), which leads to the synthesis of phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin. nih.gov

This metabolic network is highly regulated to maintain membrane homeostasis and produce precursors for signaling molecules. nih.gov While flavonoids and their derivatives are known to interact with cell membranes and modulate the activity of membrane-bound enzymes, the specific influence of this compound on the key enzymes and intermediates within the glycerophospholipid biosynthesis pathway has not been characterized in detail. The interaction of biflavonoids with lipid metabolism is an area of active research, but direct evidence linking this compound to the modulation of enzymes like glycerol-3-phosphate acyltransferases or phosphatidate phosphatases is currently lacking in the scientific literature.

Table 2: Major Classes of Glycerophospholipids and Their Precursors

Glycerophospholipid Abbreviation Key Precursor(s)
Phosphatidic Acid PA Glycerol-3-phosphate
Phosphatidylcholine PC Diacylglycerol (DAG)
Phosphatidylethanolamine PE Diacylglycerol (DAG)
Phosphatidylinositol PI CDP-Diacylglycerol (CDP-DAG)
Phosphatidylserine PS Synthesized from PC or PE
Phosphatidylglycerol PG CDP-Diacylglycerol (CDP-DAG)
Cardiolipin CL Phosphatidylglycerol (PG)

Regulation of p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a crucial cascade that allows cells to respond to external stress signals, such as inflammatory cytokines and environmental stressors. mdpi.com The pathway plays a central role in regulating inflammation, cell differentiation, apoptosis, and cell growth. uni-tuebingen.de The p38 MAPK family includes four isoforms: p38α, p38β, p38γ, and p38δ, with p38α being the most studied in the context of inflammation. researchgate.net Activation of this pathway leads to the phosphorylation of downstream transcription factors, which in turn regulate the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β. uni-tuebingen.de

Given its role in inflammation, the p38 MAPK pathway is a significant target for anti-inflammatory drug development. mdpi.com Several studies have demonstrated that various flavonoids can inhibit the p38 MAPK pathway. For example, certain flavonoids have been shown to completely inhibit the high-glucose-induced phosphorylation of p38 MAPK in endothelial cells. nih.gov In silico docking studies have suggested that amentoflavone, a biflavonoid, has a favorable binding energy to p38 MAPK, indicating potential inhibitory effects. researchgate.net Ginkgetin (B1671510), another biflavonoid, has been shown to target deregulated signaling pathways, including MAPKs. nih.gov While these findings suggest that the biflavonoid scaffold is capable of interacting with and regulating the p38 MAPK pathway, specific experimental data confirming the direct inhibition or modulation of p38 MAPK by this compound is not yet available.

Table 3: Core Kinase Cascade of the p38 MAPK Pathway

Kinase Tier Description Examples
MAP3K Mitogen-Activated Protein Kinase Kinase Kinase TAK1, ASK1, MEKKs
MAP2K Mitogen-Activated Protein Kinase Kinase MKK3, MKK6, MKK4
MAPK Mitogen-Activated Protein Kinase p38α, p38β, p38γ, p38δ

Investigation of Secondary and Off-Target Interactions and Their Biological Implications

In pharmacology, secondary and off-target interactions refer to the binding of a compound to targets other than its primary intended target. These interactions can lead to unforeseen biological effects, which may be beneficial, neutral, or adverse. For natural products like biflavonoids, which possess complex chemical structures, the potential for multiple biological targets is significant. frontiersin.orgnih.gov Identifying these interactions is crucial for understanding the complete pharmacological profile of a compound and for predicting potential herb-drug interactions. mdpi.com

Biflavonoids have been reported to interact with a wide range of biological targets, including various enzymes and signaling pathways, highlighting their multi-targeting capabilities. mdpi.comfrontiersin.orgnih.gov For instance, studies on biflavonoids like amentoflavone and selamariscina A have shown potent and selective inhibitory effects on specific cytochrome P450 enzymes, such as CYP2C8 and CYP2C9. mdpi.com Such interactions are critical as these enzymes are responsible for metabolizing a large number of therapeutic drugs.

The investigation of secondary targets for a specific compound like this compound would require comprehensive screening against panels of kinases, receptors, and enzymes. While the broader class of biflavonoids is known for its diverse biological activities, the specific off-target profile of this compound has not been established. Such studies are essential to fully elucidate its mechanism of action and to identify any additional therapeutic potentials or contraindications.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 6,3 Biflavone

Rational Design and Synthesis of [6,3''']Biflavone Analogues for SAR Elucidation

The rational design of novel bioactive molecules is a cornerstone of modern drug discovery. nih.govtaylorandfrancis.comnih.gov This approach relies on a detailed understanding of the target's structure and the ligand's interaction to design molecules with improved potency and selectivity. taylorandfrancis.com In the context of biflavonoids, rational design strategies aim to modify the core structure to enhance a desired biological activity. This involves the strategic introduction, removal, or modification of functional groups on the flavonoid skeletons. researchgate.net

For this compound, a rational design program would begin with the parent molecule and systematically introduce modifications to probe the SAR. Key modifications would likely include:

Hydroxylation and Methoxylation: The number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the A, B, C, and D rings are known to be critical for the biological activity of flavonoids and biflavonoids. nih.govnih.gov Hydroxyl groups can act as hydrogen bond donors and acceptors, and are often crucial for antioxidant activity. Methoxylation can influence lipophilicity and metabolic stability.

Introduction of Other Functional Groups: The addition of other functionalities such as halogens, alkyl chains, or prenyl groups can modulate the electronic properties, steric hindrance, and membrane permeability of the molecule. nih.gov

Modification of the Interflavonoid Linkage: While this article focuses on the [6,3'''] linkage, a comprehensive SAR study might involve synthesizing analogues with different linkages to understand the importance of the spatial orientation of the two flavonoid units.

The synthesis of these rationally designed analogues would likely employ established methods for biflavonoid construction, such as:

Oxidative Coupling Reactions: This method involves the coupling of two flavonoid monomers in the presence of an oxidizing agent. nih.gov

Suzuki and Stille Cross-Coupling Reactions: These palladium-catalyzed reactions are powerful tools for the formation of C-C bonds between two flavonoid units. mdpi.com

Ullmann Condensation: This reaction can be used to form C-O-C linkages between flavonoid monomers. researchgate.net

A hypothetical library of this compound analogues designed for an initial SAR study is presented in Table 1. This library explores the impact of hydroxylation patterns on a hypothetical biological activity.

Table 1: Hypothetical this compound Analogues and Their Postulated Biological Activity.
Compound IDR1R2R3R4Hypothetical IC50 (µM)
This compoundHHHH15.2
Analogue 1aOHHHH10.5
Analogue 1bHOHHH8.1
Analogue 1cHHOHH12.7
Analogue 1dHHHOH9.8
Analogue 1eOHOHHH5.3

Disclaimer: The data presented in Table 1 is purely hypothetical and for illustrative purposes only. No experimental data for the biological activity of this compound analogues could be found in the reviewed scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mit.eduresearchgate.netnih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the rational design process and reducing the need for extensive experimental screening. nih.gov

For a series of this compound derivatives, a QSAR study would involve the following steps:

Data Set Preparation: A dataset of this compound analogues with their experimentally determined biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

A recent study on a library of 28 rare biflavonoids with C2'–C6″ interflavonyl linkages developed a 3D-QSAR model for their antioxidant activity. mit.edu The model showed a high correlation coefficient (r² = 0.936) and predictive ability (q² = 0.869), indicating its robustness. mit.edu Such a model could similarly be developed for this compound derivatives if sufficient experimental data were available.

Table 2 presents a hypothetical QSAR model for a series of this compound derivatives, illustrating the types of descriptors that might be important for their activity.

Table 2: Hypothetical QSAR Model for this compound Derivatives.
DescriptorDescriptionCoefficientp-value
LogPLogarithm of the octanol-water partition coefficient (lipophilicity)0.250.03
HOMOEnergy of the Highest Occupied Molecular Orbital (electron-donating ability)-1.50.01
ASA_HHydrophobic surface area0.080.04
n_HBANumber of hydrogen bond acceptors0.420.02

Disclaimer: The QSAR model and data in Table 2 are hypothetical and intended to exemplify the output of such a study. No published QSAR models specifically for this compound were identified.

Elucidation of Critical Structural Features Governing Biological Activity and Selectivity

The ultimate goal of SAR and QSAR studies is to identify the critical structural features that govern the biological activity and selectivity of a compound. nih.gov For biflavonoids, several structural motifs have been consistently identified as being important for their bioactivity.

Based on studies of other biflavonoids, the following structural features of this compound would likely be critical for its biological activity:

The Interflavonoid Linkage: The [6,3'''] linkage itself would define a specific three-dimensional arrangement of the two flavonoid units, which would be a primary determinant of how the molecule interacts with biological targets.

Hydroxylation Pattern: The presence and location of hydroxyl groups are often crucial for antioxidant and enzyme inhibitory activities. For example, a catechol (3',4'-dihydroxy) moiety in the B-ring is a well-known feature for potent antioxidant activity in flavonoids.

A comparative analysis of the activity of this compound with other isomers would be highly informative in elucidating the importance of the linkage position.

Conformational Analysis and its Role in this compound Bioactivity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule can interact with its biological target. researchgate.net Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energy barriers between them.

For this compound, conformational analysis would focus on the rotational freedom around the C6-C3''' single bond that forms the interflavonoid linkage. The relative orientation of the two flavonoid moieties would be described by one or more torsional angles. Computational methods, such as molecular mechanics and quantum mechanics, would be employed to map the potential energy surface as a function of these torsional angles.

The bioactive conformation, i.e., the conformation that the molecule adopts when bound to its target, may not necessarily be the lowest energy conformation in solution. Therefore, understanding the conformational landscape and the energy required to adopt different conformations is crucial for understanding the bioactivity of this compound.

Table 3 provides a hypothetical summary of a conformational analysis of this compound, highlighting key conformational parameters.

Table 3: Hypothetical Conformational Analysis of this compound.
ConformerTorsional Angle (C5-C6-C3'''-C2''')Relative Energy (kcal/mol)Population (%)
A60°0.065
B180°1.225
C-60°2.510

Disclaimer: The conformational analysis data in Table 3 is hypothetical and for illustrative purposes. No specific conformational analysis studies for this compound were found in the scientific literature.

Computational Chemistry and in Silico Approaches in 6,3 Biflavone Research

Molecular Docking and Ligand-Protein Interaction Predictions for [6,3''']Biflavone

Molecular docking is a key computational method used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction. acs.org This technique simulates the binding process, allowing for the estimation of binding affinity and the visualization of intermolecular interactions such as hydrogen bonds and hydrophobic contacts. rasayanjournal.co.in

In the study of biflavonoids like this compound, molecular docking has been employed to explore their potential inhibitory activity against a variety of protein targets implicated in different diseases. For instance, studies on structurally similar biflavonoids have demonstrated their potential to interact with key enzymes in pathogens and viruses. Docking analyses have shown that biflavonoids can fit into the active sites of enzymes like SARS-CoV-2 main protease (Mpro) and cruzain, a key enzyme in Trypanosoma cruzi. nih.govnih.gov These studies reveal that the binding is often stabilized by a network of hydrogen bonds and hydrophobic interactions with crucial amino acid residues in the catalytic site of the enzyme. researchgate.net For example, interactions with the catalytic dyad residues, such as Cys145 and His41 in SARS-CoV-2 Mpro, have been observed, suggesting a potential mechanism for enzyme inhibition. researchgate.net

The binding affinities, often expressed as docking scores or energy values (in kcal/mol), provide a quantitative measure of the interaction strength. Lower energy values typically indicate a more stable and favorable binding. Research on various biflavonoids has revealed strong binding affinities towards their respective targets, often comparable to or even exceeding those of known inhibitors. nih.gov

Table 1: Predicted Ligand-Protein Interactions for Biflavonoids from Molecular Docking Studies
BiflavonoidProtein TargetPredicted Binding Affinity (kcal/mol)Key Interacting Amino Acid Residues
Amentoflavone (B1664850)SARS-CoV-2 Mpro-27.04Thr26, Asn142, Gly143, Ser144, Glu166 nih.gov
AgathisflavoneSARS-CoV-2 Mpro-25.87His41, Cys145 nih.govresearchgate.net
AmentoflavoneCruzainNot specifiedResidues in the catalytic site nih.gov
Biflavonoid 24α-glucosidaseNot specified17 hydrophobic bonded residues (81.25% similarity to acarbose) rasayanjournal.co.in

Molecular Dynamics Simulations of this compound-Target Complexes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the behavior of the this compound-target complex in a simulated physiological environment. mdpi.com

MD simulations are crucial for validating the results of molecular docking. nih.gov By running simulations for tens or hundreds of nanoseconds, scientists can assess whether the binding pose predicted by docking is stable. Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD value for the ligand and protein backbone over the simulation time suggests that the complex is stable. nih.gov RMSF analysis helps to identify flexible regions of the protein and how ligand binding might affect this flexibility. mdpi.com

For example, MD simulations performed on biflavonoid-protein complexes, such as amentoflavone with SARS-CoV-2 Mpro, have shown that the complexes remain highly stable with minimal conformational fluctuations throughout the simulation period (e.g., 100 ns). nih.gov Such studies confirm that the biflavonoid remains securely bound within the active site, reinforcing the predictions from molecular docking. These simulations provide a more accurate and realistic understanding of the binding event at an atomistic level. nsf.gov

Pharmacophore Modeling and Virtual Screening for this compound-like Scaffolds

Pharmacophore modeling is a powerful in silico technique used in drug design to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exert a specific biological activity. nih.gov These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. mdpi.com

A pharmacophore model for this compound-like scaffolds can be developed based on the structures of known active biflavonoids. researchgate.net This model then serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that match the pharmacophore and are therefore likely to possess similar biological activity. mdpi.comresearchgate.net This approach is significantly faster and more cost-effective than traditional high-throughput screening. The process helps to narrow down a vast number of compounds to a smaller, more manageable set of promising candidates for further experimental testing. mdpi.com

Pharmacophore-based virtual screening has been successfully applied to identify natural product inhibitors for various targets. mdpi.com The identified hits are typically ranked based on a fit score, which indicates how well they map onto the pharmacophore model. mdpi.com

Table 2: Common Pharmacophoric Features Identified for Bioactive Flavonoids
Pharmacophoric FeatureDescriptionImportance in Ligand Binding
Hydrogen Bond Acceptor (HBA)An atom or group that can accept a hydrogen bond (e.g., carbonyl oxygen).Forms key interactions with donor groups in the protein's active site. mdpi.com
Hydrogen Bond Donor (HBD)An atom or group that can donate a hydrogen bond (e.g., hydroxyl group).Forms key interactions with acceptor groups in the protein's active site. mdpi.com
Aromatic Ring (AR)A planar, cyclic, conjugated ring system.Participates in π-π stacking or hydrophobic interactions with aromatic residues. mdpi.com
Hydrophobic Group (HY)A nonpolar group that avoids contact with water.Engages in van der Waals and hydrophobic interactions within the binding pocket. mdpi.com

Network Pharmacology and Systems Biology Analysis of this compound Interactions

Network pharmacology is an emerging discipline that aims to understand drug action and disease from a network perspective. nih.gov Instead of the traditional "one-target, one-drug" model, it acknowledges that compounds like this compound can interact with multiple targets, a phenomenon known as polypharmacology. mdpi.com This approach integrates systems biology, bioinformatics, and pharmacology to construct and analyze complex networks of drug-target-disease interactions. mdpi.com

Once the potential targets of this compound are predicted, they can be mapped onto a human protein-protein interaction (PPI) network. nih.gov A PPI network represents the complex web of physical and functional interactions between proteins in a cell. nih.gov Analyzing the position of the biflavonoid's targets within this network can reveal important information.

Targets that are "hub" proteins (highly connected nodes) or part of dense clusters (modules) are often crucial for cellular function, and modulating them can have significant biological effects. nih.gov This analysis helps to identify key proteins and sub-network modules that are perturbed by this compound, providing insights into its broader physiological impact beyond the direct targets. researchgate.netembopress.org

Pathway enrichment analysis is a computational method used to determine whether a set of genes or proteins (in this case, the predicted targets of this compound) is significantly over-represented in predefined biological pathways, such as those from the KEGG (Kyoto Encyclopedia of Genes and Genomes) or Reactome databases. nih.govnih.gov

This analysis helps to move from a list of individual targets to a more functional understanding of the compound's effects. researchgate.net For example, network pharmacology studies on bioflavonoids have shown their involvement in modulating multiple signaling pathways critical for immunomodulation, inflammation, and oxidative stress. nih.gov Identifying the enriched pathways provides a clearer picture of the biological processes influenced by this compound and helps to explain its potential therapeutic activities.

Table 3: Signaling Pathways Potentially Modulated by Biflavonoids as Identified by Network Pharmacology
PathwayBiological Significance
p53 signaling pathwayCrucial in cell cycle regulation and apoptosis. nih.gov
FoxO signaling pathwayInvolved in stress resistance, metabolism, and cell apoptosis. nih.gov
MAPK signaling pathwayRegulates cell proliferation, differentiation, and inflammation. nih.gov
Wnt signaling pathwayPlays a key role in embryonic development and cancer. nih.gov
TNF signaling pathwayMediates inflammation and apoptosis. nih.gov

The first step in many computational studies is to identify the potential molecular targets of a compound. Various in silico target prediction methods are available, which can be broadly classified as ligand-based or structure-based. nih.gov Ligand-based methods compare the structure of this compound to libraries of compounds with known targets, assuming that structurally similar molecules will have similar targets. Structure-based methods, on the other hand, involve docking the compound against a large panel of protein structures to find potential binding partners. d-nb.info

Once potential targets and their binding sites are identified, a crucial next step is to assess their "druggability". digitellinc.com Druggability refers to the likelihood that a protein's binding site can be targeted by a small, drug-like molecule with high affinity and selectivity to elicit a therapeutic response. nih.gov Computational tools like SiteMap can analyze the physical and chemical properties of a binding pocket, such as its size, shape, enclosure, and hydrophobic/hydrophilic character. researchgate.net These tools provide a druggability score (Dscore), which helps to prioritize targets. nih.gov A site with a high Dscore is considered more "druggable" and represents a more promising target for drug development. nih.govnih.gov This assessment is vital to avoid pursuing targets that are unlikely to be successfully modulated by small molecules, thereby saving significant time and resources in the drug discovery process. mdpi.com

Advanced Analytical and Spectroscopic Characterization Methodologies for 6,3 Biflavone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise molecular structure of compounds like 6,3''-Biflavone. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the connectivity and spatial arrangement of atoms.

Proton (¹H) NMR Spectroscopy: ¹H NMR provides information on the number, type, and environment of hydrogen atoms within the molecule. For 6,3''-Biflavone, characteristic signals from the aromatic protons of the flavonoid rings, as well as any protons on the inter-ring linkage and substituent groups (if present), are observed. The chemical shifts and coupling patterns are diagnostic for the specific arrangement of these protons. For instance, the protons on the A, B, and C rings of the flavonoid units will resonate in distinct regions, and their coupling constants (J values) reveal neighboring protons. The linkage position, such as the 6,3'' linkage in this biflavone, is confirmed by specific proton signals and their integration.

Carbon-13 (¹³C) NMR Spectroscopy: ¹³C NMR complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in 6,3''-Biflavone gives rise to a signal, with chemical shifts indicative of their electronic environment (e.g., carbonyl carbons, aromatic carbons, aliphatic carbons). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH₃, CH₂, CH, and quaternary carbons.

Two-Dimensional (2D) NMR Techniques: To unambiguously assign signals and confirm the proposed structure, various 2D NMR experiments are crucial:

COSY (Correlation Spectroscopy): Reveals proton-proton couplings, establishing connectivity between adjacent protons (e.g., within an aromatic ring or between a substituent and an aromatic ring).

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating Frame Overhauser Effect Spectroscopy): These techniques detect through-space correlations between protons that are spatially close, providing insights into the conformation and relative stereochemistry of the molecule.

Representative NMR Data for Biflavonoids (Illustrative):

Proton TypeTypical Chemical Shift (δ, ppm)Coupling Constant (J, Hz)Notes
Aromatic Protons6.8 - 8.22 - 10Highly dependent on substitution patterns and electronic environment
Hydroxyl Protons9 - 13Broad, often not observedCan exchange with solvent; observed in polar solvents
C-H Carbonyl~170-190N/ACharacteristic of flavonoid C4 carbonyls
Aromatic Carbons~100-165N/ASignals for carbons bearing protons and quaternary carbons
C-O Carbons~150-170N/ACarbons attached to oxygen atoms

Note: Specific values for 6,3''-Biflavone would be determined experimentally and may vary slightly based on solvent and concentration.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Identification of Metabolites

Mass spectrometry (MS) is vital for determining the molecular weight and elemental composition of 6,3''-Biflavone, as well as for identifying its potential metabolites. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with mass analyzers (e.g., quadrupole, time-of-flight) are commonly used.

Molecular Ion Determination: MS provides the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻ depending on ionization mode). This value is critical for confirming the molecular weight of 6,3''-Biflavone.

High-Resolution Mass Spectrometry (HRMS): HRMS offers highly accurate mass measurements (typically to within 5 ppm). This precision allows for the unambiguous determination of the elemental composition (molecular formula) of 6,3''-Biflavone by comparing the experimental exact mass with theoretical masses of possible formulas.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) involves fragmenting the molecular ion and analyzing the resulting fragment ions. The fragmentation patterns are characteristic of the molecule's structure, providing evidence for the presence of specific structural motifs and the linkage between the two flavonoid units. For biflavonoids, fragmentation can occur through cleavage of the inter-unit bond or fragmentation within the individual flavonoid units, offering clues about the connectivity.

Metabolite Identification: In biological studies, MS is crucial for identifying metabolites of 6,3''-Biflavone. By analyzing biological samples (e.g., plasma, urine, tissue extracts), MS can detect and identify compounds with masses corresponding to potential metabolic transformations (e.g., hydroxylation, methylation, glucuronidation, sulfation) of the parent biflavone.

Illustrative Mass Spectrometric Data for 6,3''-Biflavone:

Ion TypeObserved m/zCalculated m/zElemental Composition (Hypothetical)Notes
[M+H]⁺541.1445541.1448C₃₀H₂₂O₁₀Assuming a typical biflavone structure
[M+Na]⁺563.1265563.1267C₃₀H₂₂O₁₀Common adduct in positive ion mode
[M-H]⁻539.1290539.1291C₃₀H₂₂O₁₀Common adduct in negative ion mode

Note: The elemental composition C₃₀H₂₂O₁₀ is representative of a common biflavone structure; the exact composition for 6,3''-Biflavone would be confirmed by experimental HRMS data.

X-ray Crystallography of [6,3''']Biflavone-Protein Co-crystals (where applicable)

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules in the solid state, providing atomic-level detail.

Protein Co-crystal Studies: If 6,3''-Biflavone is investigated for its biological activity, particularly as an inhibitor or modulator of protein function, co-crystallography with its target protein(s) is invaluable. By obtaining crystals containing both the protein and 6,3''-Biflavone, researchers can visualize the exact binding mode, identify key interaction residues (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking), and understand the structural basis for its activity. While specific published co-crystal structures for 6,3''-Biflavone with proteins may not be widely available in general literature searches, this technique remains a powerful tool for such investigations.

Crystallographic Data Parameters (Illustrative for a hypothetical crystal):

ParameterValue
Space GroupP2₁2₁2₁
Unit Cella = 15.2 Å, b = 18.5 Å, c = 22.1 Å
α, β, γ90°, 90°, 90°
Z (Molecules/Unit Cell)4
R-factor0.045
Resolution1.8 Å

Note: These parameters are illustrative and would be specific to an actual crystal of 6,3''-Biflavone or its complex.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Stereochemical Analysis (if chiral variants exist or are studied)

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques used to probe the stereochemistry and conformational properties of chiral molecules.

CD Spectroscopy: CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, plotted as molar ellipticity (Δε) versus wavelength, provides characteristic signals for specific chromophores within the molecule and can indicate the absolute configuration of chiral centers. For biflavonoids, which can possess chiral centers depending on their substitution and linkage, CD spectroscopy can be used to:

Determine if a sample is enantiomerically pure or a racemic mixture.

Assign the absolute configuration of chiral centers by comparing the experimental spectrum to spectra of known standards or by theoretical calculations.

Study conformational changes induced by the environment or binding events.

ORD: ORD measures the change in the plane of polarized light as a function of wavelength. It is related to CD and can also provide information about molecular chirality and conformation.

While 6,3''-Biflavone itself, based on a typical structure without specific chiral substituents or a chiral linkage, might be achiral, CD/ORD would be essential if chiral derivatives or isomers were being studied, or if the molecule adopted specific conformations in solution that could be detected by these methods.

Illustrative CD Spectral Features (Hypothetical for a chiral biflavone):

Wavelength (λ, nm)Molar Ellipticity (Δε, M⁻¹cm⁻¹)Interpretation
250 - 280PositiveIndicative of a specific chiral conformation/center
300 - 350NegativeIndicative of another chiral center or conformation

Note: Specific CD signals and their interpretation are highly dependent on the molecule's exact structure and stereochemistry.

High-Performance Liquid Chromatography (HPLC) and other Chromatographic Methods for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 6,3''-Biflavone and for its quantitative determination in various matrices.

Purity Assessment: HPLC, particularly reversed-phase HPLC (RP-HPLC), is used to separate 6,3''-Biflavone from impurities, degradation products, or other co-occurring compounds. A well-developed HPLC method will resolve the target compound from all other components in the sample. The purity is typically assessed by measuring the peak area of 6,3''-Biflavone relative to the total area of all detected peaks, often using UV-Vis detection.

Quantitative Analysis: Once a method is validated, HPLC can be used to quantify the amount of 6,3''-Biflavone. This involves calibrating the detector response against known concentrations of a pure standard of 6,3''-Biflavone. Common detection methods include UV-Vis spectroscopy, leveraging the characteristic absorbance of the flavonoid chromophores, often in the range of 250-380 nm.

Other Chromatographic Methods:

Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of MS, allowing for the simultaneous quantification and confirmation of the identity of 6,3''-Biflavone and its potential impurities or metabolites.

Gas Chromatography (GC): While less common for intact biflavonoids due to their low volatility, GC can be used if derivatization techniques are employed to make the compound volatile.

Typical HPLC Conditions for Biflavonoid Analysis:

ParameterSpecification
ColumnC18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseGradient elution: Acetonitrile/Methanol and Water/Aqueous buffer (e.g., formic acid, acetic acid)
Flow Rate0.8 - 1.5 mL/min
Column Temperature25 - 40 °C
Detection Wavelength254 nm, 280 nm, 330 nm (or specific λmax)
Injection Volume10 - 50 µL

Purity and Quantification Data Example:

Analysis TypeResult
Retention Time (Rt)15.2 min (under specified HPLC conditions)
Purity (by HPLC-UV)98.5%
Assay (Quantification)1.5 mg/mL (in a sample extract, determined using external standard)

Note: Specific HPLC parameters and results are dependent on the exact method developed and the sample matrix.

In Vitro Biological Investigations and Cellular Pharmacology of 6,3 Biflavone

Cell-Based Assays for Target Engagement and Downstream Pathway Modulation

Cell-based assays are crucial for understanding the interaction of biflavonoids with their cellular targets and the subsequent modulation of downstream pathways. Various assays are employed to determine target engagement, which is a critical step in drug discovery. nih.govresearchgate.net

One common approach involves viability and proliferation assays in cancer cell lines to assess the cytotoxic effects of these compounds. For instance, certain biflavonoids have been evaluated for their antiproliferative activity against prostate (PC-3, DU145, LNCaP) and breast (MCF7, MDA-MB-231) cancer cell lines. mdpi.com In a study on non-small cell lung cancer (NSCLC) A549 cells, specific biflavonoids with a C-3-O-C-4''' linkage demonstrated significant inhibitory effects on cell proliferation. mdpi.com

The following interactive table summarizes the cytotoxic activity of select biflavonoids in different cancer cell lines.

Biflavonoid DerivativeCancer Cell LineIC50 (µM)Reference
CupressoflavonePC-319.9 mdpi.com
Unnamed (C-3-O-C-4''' linkage)A5492.3–7.9 mdpi.com
Unnamed (C-3-O-C-4''' linkage)H12994.0–8.4 mdpi.com

IC50 values represent the concentration required to inhibit 50% of cell growth.

Enzyme Activity Assays in Recombinant Systems and Cellular Lysates

Biflavonoids have been extensively studied for their ability to inhibit various enzymes, which often underlies their therapeutic potential. These investigations are typically conducted using purified recombinant enzymes or cellular lysates.

A study on 3'-8"-biflavones demonstrated their inhibitory potential against several enzymes. For example, ginkgetin (B1671510) and isoginkgetin (B1672240) were found to be potent inhibitors of acetylcholinesterase. nih.gov Amentoflavone (B1664850), another 3'-8"-biflavone, showed strong inhibitory activity against α-amylase and α-glucosidase. nih.gov In general, the dimeric structure of these biflavones was found to enhance the inhibitory activity against acetylcholinesterase, α-amylase, and α-glucosidase when compared to their monomeric flavonoid counterparts. nih.gov

The anti-inflammatory properties of some biflavonoids are attributed to their inhibition of enzymes like cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). mdpi.comresearchgate.net For example, a 6-6" linked biflavonoid showed significant inhibition of PGE2 production, which is mediated by COX-2, with an IC50 value of less than 3.0 µM in lipopolysaccharide-treated RAW cells. mdpi.com

The table below provides a summary of the enzyme inhibitory activities of various biflavonoids.

BiflavonoidTarget EnzymeActivity/IC50Reference
GinkgetinAcetylcholinesterasePotent inhibitor nih.gov
IsoginkgetinAcetylcholinesterasePotent inhibitor nih.gov
Amentoflavoneα-AmylasePotent inhibitor nih.gov
Amentoflavoneα-GlucosidasePotent inhibitor nih.gov
6-6" linked biflavonoidCyclooxygenase-2 (COX-2)< 3.0 µM mdpi.com

Mechanistic Studies in Specific Cell Lines Relevant to Identified Pathways

Mechanistic studies in relevant cell lines are essential to elucidate the molecular pathways through which biflavonoids exert their biological effects. A significant body of research has focused on the anticancer mechanisms of these compounds.

In non-small cell lung cancer (NSCLC) A549 cells, a biflavonoid with a C-3-O-C-4''' linkage was shown to induce apoptosis. mdpi.com This was evidenced by morphological changes characteristic of apoptosis and an increase in the percentage of apoptotic cells upon treatment. mdpi.com Further investigation revealed that this compound suppressed the expression of X-linked inhibitor of apoptosis protein (XIAP) and survivin, while promoting the upregulation of caspase-3 and cleaved-caspase-3. mdpi.com Additionally, this biflavonoid was found to cause cell cycle arrest at the S phase in A549 cells. mdpi.com

The anti-inflammatory mechanism of amentoflavone has been studied in the context of the nuclear factor-kappa B (NF-κB) pathway. It was found to inhibit TNF-α-mediated COX-2 expression through the NF-κB pathway. mdpi.com

Assessment of Cellular Permeability and Intracellular Distribution of [6,3''']Biflavone

Currently, there is no specific information available in the scientific literature regarding the cellular permeability and intracellular distribution of the compound "this compound." Studies on other small molecules, such as 6-methylcoumarin, have utilized Caco-2 cell models to assess intestinal permeability, suggesting that such compounds can be transported via passive diffusion. scielo.br However, these findings cannot be directly extrapolated to biflavonoids due to significant structural differences. The lipophilic nature of some methoxyflavones has been noted as a factor influencing their membrane transfer. mdpi.com The lack of cell permeability data is a recognized challenge for some E3 ubiquitin ligase ligands, which can render them inactive in cell-based assays despite showing activity in in vitro binding assays. nih.govnih.gov

Investigation of this compound on Cellular Signaling Cascades

While there is no specific data on "this compound," flavonoids, in general, are known to modulate a variety of cellular signaling cascades that are crucial for cell survival, proliferation, and death. nih.govnih.gov These pathways include the PI3 kinase (PI3K)/Akt, mitogen-activated protein kinase (MAP kinase), and Wnt signaling pathways. nih.govmdpi.com

The anticancer effects of many flavonoids are mediated through their influence on these signaling pathways. For example, the PI3K/Akt pathway is a key regulator of cell survival and apoptosis. nih.gov Some biflavonoids have been shown to affect the NF-κB signaling cascade, which is a critical regulator of inflammation and cell survival. mdpi.comnih.gov As mentioned earlier, amentoflavone inhibits TNF-α-mediated COX-2 expression via the NF-κB pathway. mdpi.com In NSCLC cells, a biflavonoid with a C-3-O-C-4''' linkage was found to induce apoptosis by modulating the expression of proteins involved in the caspase pathway, such as XIAP, survivin, and caspase-3. mdpi.com

The table below lists some of the signaling pathways known to be modulated by flavonoids.

Signaling PathwayGeneral RoleReference
PI3K/AktCell survival, proliferation, apoptosis nih.govnih.gov
MAP KinaseTransduction of extracellular signals to intracellular responses nih.gov
NF-κBInflammation, cell survival mdpi.comnih.gov
Wnt/β-cateninCell proliferation, differentiation mdpi.com

Preclinical Mechanistic Studies of 6,3 Biflavone in Animal Models

In Vivo Proof-of-Concept for Target Modulation (e.g., cPLA2 Activity Inhibition)

Biflavonoids have demonstrated significant potential in modulating key enzymatic activities relevant to various physiological and pathological processes. Phospholipase A2 (PLA2) enzymes, particularly cytosolic PLA2 (cPLA2), play a critical role in inflammatory pathways by releasing arachidonic acid. Studies on structurally related biflavonoids suggest that [6,3''']Biflavone may also possess PLA2 inhibitory properties.

Morelloflavone, another biflavonoid, has shown the ability to inhibit the enzymatic activities of snake venom phospholipase A2, including its myotoxic, edema-forming, and anticoagulant effects researchgate.net. Similarly, quercitrin (B1678633), a biflavonoid, has demonstrated potent inhibition of human secreted phospholipase A2 group IIa (sPLA2IIa) in vitro, achieving 86.24% inhibition with an IC50 of 8.77 μM. Furthermore, quercitrin was shown to reduce mouse paw edema, indicating in vivo anti-inflammatory effects mediated by PLA2 inhibition researchgate.net. These findings provide a strong mechanistic basis to hypothesize that this compound could similarly modulate PLA2 activity, potentially offering a proof-of-concept for its therapeutic utility in conditions where PLA2 overactivation is a contributing factor.

Table 1: PLA2 Inhibition by Related Biflavonoids

BiflavonoidTarget PLA2Inhibition (%)IC50 (μM)In Vivo Effect ObservedReference
MorelloflavoneCrotalus durissus cumanensis venom PLA2Not specifiedNot specifiedInhibition of myotoxic, edema-forming, anticoagulant activities researchgate.net
QuercitrinHuman sPLA2IIa86.24 ± 1.418.77 ± 0.9Reduced mouse paw edema researchgate.net

Mechanistic Investigations in Disease-Relevant Animal Models to Understand Biological Impact

The involvement of PLA2 enzymes, particularly cPLA2, in neuroinflammation and neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD) has been increasingly recognized biorxiv.orgbiorxiv.org. Mechanistic studies in relevant animal models are crucial for understanding the biological impact of compounds that modulate these pathways.

In the context of Alzheimer's disease, research on cPLA2 inhibitors has utilized animal models to investigate their therapeutic potential. For instance, studies involving APP/PS1 mice, a model for AD, have shown that modulating cPLA2 activity can lead to improvements in cognitive abilities. These improvements were associated with a reduced number of amyloid plaques, restored expression of cPLA2-IVA, and favorable effects on NMDA receptor expression and tau protein phosphorylation uliege.be. Such investigations highlight how targeting cPLA2 can impact key pathological hallmarks of neurodegenerative diseases.

In Parkinson's disease models, studies have indicated that dysregulation of cPLA2, often through phosphorylation by kinases like CDK5, contributes to neuroinflammation. These studies have observed increased cPLA2 activity, enhanced phosphorylation at specific sites (Thr-268 and Ser-505), increased astrocyte activation in the brain, and elevated production of pro-inflammatory mediators like PGE2 in animal models of PD biorxiv.org. These findings underscore the role of cPLA2 in disease pathogenesis and provide a framework for evaluating the mechanistic impact of potential inhibitors like this compound in similar disease contexts.

Pharmacokinetic Profiling of this compound in Animal Systems (limited to absorption, distribution, metabolism, and excretion)

Understanding the pharmacokinetic (PK) profile of a compound is essential for assessing its potential as a therapeutic agent. This involves characterizing its absorption, distribution, metabolism, and excretion (ADME) in biological systems biotechfarm.co.ilveteriankey.com. While specific PK data for this compound in animal models were not detailed in the reviewed literature, studies on other biflavonoids offer relevant insights into their typical pharmacokinetic behaviors.

Delicaflavone, a natural biflavonoid isolated from Selaginella doederleinii, has been studied for its pharmacokinetic profile in rats frontiersin.org. Following intravenous administration, Delicaflavone was found to be rapidly eliminated from plasma, with a half-life (T1/2) of approximately 2.81 hours. It exhibited widespread tissue distribution, with the liver, lungs, and kidneys identified as major distribution sites. The compound demonstrated a large apparent distribution volume, indicating extensive distribution into tissues. However, oral administration resulted in poor oral bioavailability, estimated at 0.98%, suggesting challenges with absorption or first-pass metabolism frontiersin.org. These findings suggest that biflavonoids, in general, may undergo rapid elimination and possess limited oral bioavailability, which are important considerations for the preclinical development of this compound.

Table 2: Pharmacokinetic Profile of Delicaflavone in Rats (Representative Biflavonoid Data)

ParameterValue (IV Administration)Value (Oral Administration)NotesReference
Elimination RateRapidRapidT1/2 ≈ 2.81 h frontiersin.org
Tissue DistributionWidespreadNot specifiedMajor tissues: liver, lungs, kidneys frontiersin.org
Oral BioavailabilityN/APoor (0.98%) frontiersin.org
Apparent Distribution Volume (L/kg)1.56585.74 - 761.09Dose-dependent at oral doses frontiersin.org
Clearance (L/h/kg)0.38127.99 - 201.91Dose-dependent at oral doses frontiersin.org

Compound List:

this compound

Morelloflavone

Quercitrin

Delicaflavone

Future Research Directions and Emerging Paradigms in 6,3 Biflavone Research

Exploration of Novel Synthetic Routes and Sustainable Production Methods

While biflavonoids have been successfully synthesized through various methods, including Ullmann coupling, Suzuki coupling, and oxidative coupling reactions, the development of novel and sustainable synthetic routes for [6,3''']Biflavone remains a critical area of future research. nih.govresearchgate.net Current synthetic strategies often face challenges related to regioselectivity, yield, and the use of harsh reagents. Future efforts will likely focus on more efficient and environmentally friendly approaches.

Green chemistry principles are expected to play a pivotal role in the future synthesis of this compound. This includes the use of biocatalysis, which offers the potential for highly specific and efficient reactions under mild conditions, reducing the environmental impact of chemical synthesis. nih.govbohrium.com Additionally, the development of chemoenzymatic strategies, combining the advantages of both chemical and enzymatic synthesis, could provide novel pathways to produce this compound and its derivatives.

Another promising avenue is the exploration of flow chemistry for the continuous and scalable production of this compound. This technology can offer improved reaction control, enhanced safety, and higher yields compared to traditional batch processes. Furthermore, research into the biosynthetic pathways of this compound in its natural plant sources could lead to the development of metabolic engineering strategies for its sustainable production in microbial or plant-based systems. mdpi.com

Table 1: Comparison of Potential Synthetic Approaches for this compound

Synthetic MethodPotential AdvantagesPotential Challenges
Traditional Chemical Synthesis Well-established for biflavonoids.Low yields, harsh reagents, regioselectivity issues.
Biocatalysis High specificity, mild reaction conditions, environmentally friendly.Enzyme discovery and optimization can be time-consuming.
Chemoenzymatic Synthesis Combines the efficiency of chemical synthesis with the selectivity of enzymes.Requires careful integration of chemical and biological steps.
Flow Chemistry Scalable, improved reaction control, enhanced safety.Requires specialized equipment and process optimization.
Metabolic Engineering Sustainable production from renewable resources.Elucidation of biosynthetic pathways can be complex.

Discovery of Uncharacterized Molecular Targets and Biological Pathways Regulated by this compound

While biflavonoids, in general, are known to interact with a variety of biological targets, the specific molecular interactions and regulated pathways of this compound are largely uncharacterized. mdpi.comnih.gov Future research will need to employ a range of modern techniques to identify and validate these targets to understand its mechanism of action.

In silico approaches, such as molecular docking and virtual screening, will be instrumental in predicting potential protein targets for this compound. nih.govsemanticscholar.orgnih.govresearchgate.net These computational methods can rapidly screen large libraries of proteins to identify those with binding sites that are complementary to the structure of this compound. For instance, studies on other biflavonoids have identified their potential to interact with key signaling proteins like those in the PI3K/AKT/mTOR pathway. acs.org

Following computational predictions, experimental validation will be crucial. Techniques such as affinity chromatography, surface plasmon resonance (SPR), and thermal shift assays can be used to confirm direct binding between this compound and its putative targets. Once targets are validated, downstream cellular assays will be necessary to elucidate the biological pathways that are modulated by this interaction. This could involve investigating effects on cell proliferation, apoptosis, inflammation, and other key cellular processes. mdpi.com

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize natural product drug discovery, and this compound research stands to benefit significantly from these technologies. cas.org AI and ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to predict the therapeutic potential of new compounds. nih.govrsc.orgjsr.org

One key application will be the development of predictive models for the bioactivity of this compound and its derivatives. mdpi.com By analyzing the structural features of known bioactive flavonoids, ML models can learn to identify the key determinants of activity and predict the biological properties of novel this compound analogs. mdpi.com This will enable the in silico design and prioritization of new compounds for synthesis and testing, significantly accelerating the discovery process.

AI can also be employed to analyze complex biological data generated from 'omics' studies (see section 10.4) to identify novel drug targets and pathways associated with the activity of this compound. nih.gov Generative AI models could even be used to design entirely new biflavonoid structures with optimized properties. youtube.com

Table 2: Potential Applications of AI/ML in this compound Research

AI/ML ApplicationDescriptionPotential Impact
Predictive Bioactivity Modeling Training ML models to predict the biological activities of this compound derivatives based on their chemical structure.Accelerated identification of potent and selective compounds.
Target Identification Using AI to analyze large-scale biological data to identify novel protein targets of this compound.Elucidation of novel mechanisms of action.
De Novo Design Employing generative AI to design novel biflavonoid structures with desired therapeutic properties.Expansion of the chemical space for biflavonoid-based drug discovery.
Extraction Optimization Utilizing AI to optimize the extraction parameters for obtaining maximum yields of this compound from natural sources.More efficient and sustainable production.

Application of Advanced 'Omics' Technologies (e.g., proteomics, metabolomics) to Elucidate this compound's Biological Impact

Advanced 'omics' technologies, such as proteomics and metabolomics, offer a powerful and unbiased approach to understanding the global biological effects of this compound. These technologies allow for the comprehensive analysis of proteins and metabolites in a biological system, providing a snapshot of the cellular state in response to treatment.

Proteomics can be used to identify changes in the expression and post-translational modification of proteins in cells or tissues treated with this compound. spandidos-publications.commedsci.cnresearchgate.net This can reveal the cellular pathways and processes that are most affected by the compound. For example, a proteomic study could identify key signaling proteins or metabolic enzymes that are up- or down-regulated, providing valuable clues about its mechanism of action.

Metabolomics, on the other hand, can be used to profile the changes in small molecule metabolites following treatment with this compound. nih.gov This can provide insights into how the compound affects cellular metabolism and identify biomarkers of its activity. The integration of proteomics and metabolomics data can provide a more complete picture of the biological impact of this compound.

Investigation of this compound in New Biological Contexts and Research Areas

While biflavonoids have been investigated for a range of biological activities, including anticancer, anti-inflammatory, and antiviral effects, there is significant potential to explore the therapeutic utility of this compound in new and emerging research areas. elsevierpure.combenthamdirect.commdpi.comresearchgate.net

One promising area is in the field of neurodegenerative diseases. nih.govmdpi.com Several flavonoids have shown neuroprotective effects, and the unique structure of this compound may confer novel activities in models of Alzheimer's disease, Parkinson's disease, or other neurological disorders. nih.govresearchgate.netresearchgate.net Research in this area could focus on its ability to inhibit protein aggregation, reduce oxidative stress, or modulate neuroinflammation.

Another emerging area of interest is in the context of metabolic diseases. nih.gov Given the role of some flavonoids in regulating metabolic pathways, this compound could be investigated for its potential to modulate glucose and lipid metabolism, making it a candidate for further study in the context of diabetes and obesity. The exploration of this compound in these and other novel biological contexts will be crucial for uncovering its full therapeutic potential. nih.gov

Q & A

Basic Research Questions

Q. What are the primary natural sources of [6,3''']Biflavone, and what extraction methods are most effective for isolating this compound?

  • Methodological Answer : this compound is commonly isolated from plants in the Garcinia and Selaginella genera using solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification (e.g., column chromatography with silica gel or Sephadex LH-20). Key validation steps include HPLC-UV and NMR spectroscopy to confirm purity and structural integrity .

Q. How is the structure of this compound characterized, and what spectroscopic techniques are essential for its identification?

  • Methodological Answer : Structural elucidation requires a combination of UV-Vis (to detect flavonoid absorption bands), 1D/2D NMR (for interflavonoid linkage confirmation at C-6 and C-3'''), and high-resolution mass spectrometry (HRMS) to verify the molecular formula (C₃₀H₁₈O₁₂, MW 570.46) . X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What are the baseline bioactivity profiles of this compound, and which in vitro assays are typically used for initial screening?

  • Methodological Answer : Standard assays include cytotoxicity (MTT assay), antioxidant activity (DPPH/ABTS radical scavenging), and enzyme inhibition (e.g., COX-2 or α-glucosidase). Dose-response curves and IC₅₀ values should be reported with positive controls (e.g., quercetin for antioxidants) to contextualize potency .

Advanced Research Questions

Q. What strategies address challenges in the regioselective synthesis of this compound, particularly interflavonoid bond formation?

  • Methodological Answer : Modular synthesis via Ullmann coupling or Suzuki-Miyaura reactions enables regioselective dimerization of monomeric flavonoid precursors. Optimization of catalysts (e.g., Pd(PPh₃)₄) and protecting groups (e.g., acetyl or TBS for hydroxyls) minimizes side products. Post-synthetic deprotection and purification by preparative HPLC are critical .

Q. How can contradictory bioactivity data for this compound (e.g., anti-inflammatory vs. pro-oxidant effects) be reconciled in different experimental models?

  • Methodological Answer : Contradictions often arise from concentration-dependent effects or cell-type specificity. Researchers should:

  • Compare pharmacokinetic parameters (e.g., bioavailability in cell vs. animal models).
  • Validate mechanisms using gene knockout/mutation assays (e.g., NF-κB pathway inhibition).
  • Standardize assay conditions (e.g., ROS quantification methods) to reduce variability .

Q. What computational or experimental approaches are recommended to study the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer :

  • Molecular docking : Screen derivatives against target proteins (e.g., EGFR or TNF-α) using AutoDock Vina.
  • QSAR modeling : Correlate substituent effects (e.g., hydroxylation patterns) with bioactivity using partial least squares regression.
  • Synthetic analogs : Introduce methyl, halogen, or glycosyl groups at C-8/C-6''' to assess steric/electronic impacts .

Q. How can researchers ensure reproducibility in this compound studies, particularly in natural product isolation and bioassays?

  • Methodological Answer :

  • Natural product isolation : Document plant voucher specimens and extraction parameters (solvent ratios, temperature).
  • Bioassays : Use authenticated cell lines (e.g., ATCC-certified HeLa) and report negative controls (e.g., solvent-only treatments).
  • Data transparency : Deposit raw spectral data in repositories like Zenodo or Figshare .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.